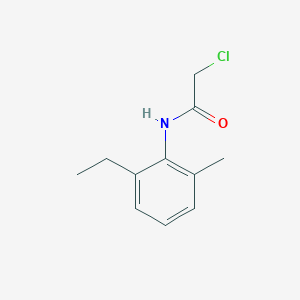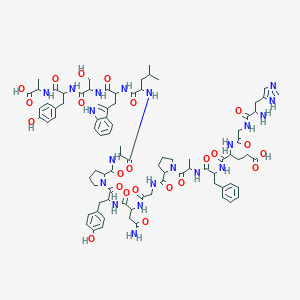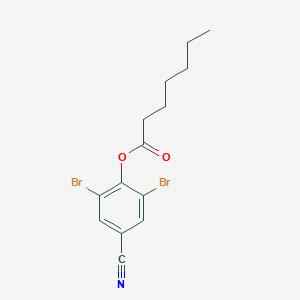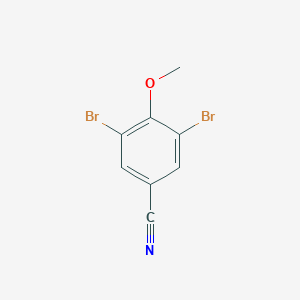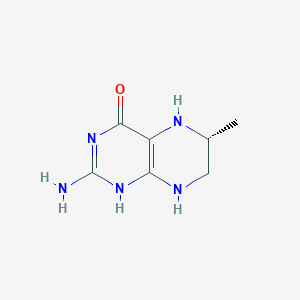
(6r)-2-Amino-6-Methyl-5,6,7,8-Tetrahydropteridin-4(3h)-One
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6R)-2-Amino-6-Methyl-5,6,7,8-Tetrahydropteridin-4(3H)-One, also known as tetrahydrobiopterin (BH4), is a naturally occurring cofactor that is essential for the activity of several enzymes involved in the synthesis of neurotransmitters, hormones, and nitric oxide. BH4 is synthesized from GTP in a complex biochemical pathway that involves several enzymes and cofactors.
Mecanismo De Acción
BH4 acts as a cofactor for several enzymes involved in the synthesis of neurotransmitters, hormones, and nitric oxide. BH4 binds to the active site of these enzymes and facilitates the conversion of their respective substrates to their respective products. BH4 also stabilizes the enzymes and protects them from degradation.
Efectos Bioquímicos Y Fisiológicos
BH4 deficiency has been linked to several diseases, including phenylketonuria, hyperphenylalaninemia, and cardiovascular disease. BH4 supplementation has been shown to improve the symptoms of these diseases by increasing the activity of the enzymes involved in the synthesis of neurotransmitters, hormones, and nitric oxide. BH4 supplementation has also been shown to improve endothelial function and reduce oxidative stress in patients with cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BH4 is a relatively stable molecule that can be easily synthesized and purified. BH4 is also readily available from commercial sources. However, BH4 is a cofactor that is required for the activity of several enzymes, and its effects on these enzymes can be difficult to isolate from other factors that affect enzyme activity.
Direcciones Futuras
Future research on BH4 should focus on its role in the regulation of gene expression and its potential as a therapeutic target for the treatment of metabolic and cardiovascular diseases. BH4 may also have applications in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, the development of new methods for the synthesis and delivery of BH4 may improve its efficacy and reduce its side effects.
Métodos De Síntesis
The synthesis of BH4 involves several enzymatic steps that occur in the liver and other tissues. The first step involves the conversion of GTP to dihydroneopterin triphosphate (H2NTP) by the enzyme GTP cyclohydrolase I (GCH1). H2NTP is then converted to 6-pyruvoyltetrahydropterin (PTP) by the enzyme 6-pyruvoyltetrahydropterin synthase (PTPS). Finally, PTP is converted to BH4 by the enzyme sepiapterin reductase (SPR). The synthesis of BH4 requires several cofactors, including iron, vitamin C, and folate.
Aplicaciones Científicas De Investigación
BH4 has been extensively studied for its role in the synthesis of neurotransmitters, hormones, and nitric oxide. BH4 is a cofactor for the enzymes tyrosine hydroxylase, phenylalanine hydroxylase, and tryptophan hydroxylase, which are involved in the synthesis of dopamine, norepinephrine, epinephrine, serotonin, and melatonin. BH4 is also a cofactor for the enzyme nitric oxide synthase (NOS), which is involved in the synthesis of nitric oxide. BH4 deficiency has been linked to several diseases, including phenylketonuria, hyperphenylalaninemia, and cardiovascular disease.
Propiedades
Número CAS |
136693-01-1 |
|---|---|
Nombre del producto |
(6r)-2-Amino-6-Methyl-5,6,7,8-Tetrahydropteridin-4(3h)-One |
Fórmula molecular |
C7H11N5O |
Peso molecular |
181.2 g/mol |
Nombre IUPAC |
(6R)-2-amino-6-methyl-5,6,7,8-tetrahydro-3H-pteridin-4-one |
InChI |
InChI=1S/C7H11N5O/c1-3-2-9-5-4(10-3)6(13)12-7(8)11-5/h3,10H,2H2,1H3,(H4,8,9,11,12,13)/t3-/m1/s1 |
Clave InChI |
HWOZEJJVUCALGB-GSVOUGTGSA-N |
SMILES isomérico |
C[C@@H]1CNC2=C(N1)C(=O)N=C(N2)N |
SMILES |
CC1CNC2=C(N1)C(=O)NC(=N2)N |
SMILES canónico |
CC1CNC2=C(N1)C(=O)N=C(N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





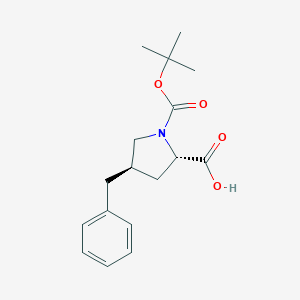
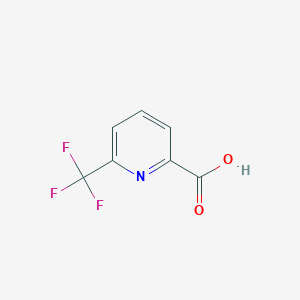

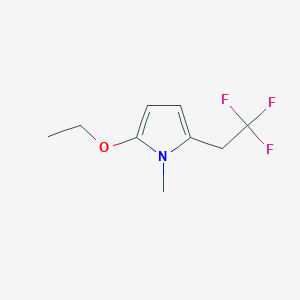
![1,3-Dioxa-8-azaspiro[4.5]decan-2-one](/img/structure/B164892.png)


